4UN9Aou6G8 - 2170126-74-4

4UN9Aou6G8

Catalog Number: EVT-10959611
CAS Number: 2170126-74-4
Molecular Formula: C22H31N5O5
Molecular Weight: 445.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound identified as "4UN9Aou6G8" appears to be a unique identifier rather than a conventional chemical name. This identifier is often used in databases and research articles to reference specific compounds or studies, particularly in the context of qualitative research synthesis and meta-analysis methodologies. The synthesis of qualitative research involves various methods that allow researchers to systematically review and integrate findings from multiple studies, enhancing the understanding of complex phenomena.

Classification

In terms of classification, "4UN9Aou6G8" does not correspond to a traditional chemical classification system but rather signifies methodologies related to qualitative and quantitative research synthesis. These methodologies can include narrative synthesis, meta-analysis, and mixed methods synthesis, each serving distinct purposes depending on the nature of the data being analyzed .

Synthesis Analysis

Methods

The synthesis of qualitative research can employ several methods, including:

  • Meta-ethnography: A method that allows researchers to develop theories by interpreting findings from various qualitative studies.
  • Framework synthesis: Utilizes structured approaches to organize and analyze large amounts of qualitative data.
  • Qualitative Data Synthesis: Identifies common themes across multiple studies to enhance conceptual understanding .

Technical Details

The technical details of these methods involve rigorous processes such as:

Molecular Structure Analysis

Given that "4UN9Aou6G8" does not represent a specific chemical compound with a defined molecular structure, there are no molecular structure analyses available. Instead, it serves as an identifier for research methodologies rather than a chemical entity.

Chemical Reactions Analysis

As "4UN9Aou6G8" does not correspond to a specific chemical compound, there are no chemical reactions associated with it. The focus remains on synthesizing qualitative data rather than analyzing chemical reactions.

Mechanism of Action

The mechanism of action related to the methodologies referenced by "4UN9Aou6G8" involves systematic approaches to integrate findings from various studies. This process includes:

  • Identifying patterns: Recognizing recurring themes or outcomes across studies.
  • Interpreting results: Analyzing how different studies contribute to a broader understanding of a phenomenon.
  • Generating hypotheses: Formulating new theories based on synthesized evidence from multiple sources .
Physical and Chemical Properties Analysis

Since "4UN9Aou6G8" is not a chemical compound, it does not possess physical or chemical properties typically associated with substances. The focus remains on methodological properties related to qualitative research synthesis.

Applications

The applications of the methodologies associated with "4UN9Aou6G8" are extensive in scientific research:

  • Healthcare: Synthesizing patient experiences and outcomes across different studies to inform clinical practices.
  • Education: Reviewing educational interventions and their effectiveness through qualitative synthesis.
  • Social Sciences: Understanding complex social issues by integrating findings from diverse qualitative research efforts .
Introduction

Research Context and Knowledge Gap Identification

Fibrotic diseases, including idiopathic pulmonary fibrosis and progressive pulmonary fibrosis, represent areas of critical unmet medical need characterized by progressive tissue scarring and organ dysfunction. Central to fibrotic pathogenesis is the lysophosphatidic acid pathway, specifically signaling through lysophosphatidic acid receptor 1. This G protein-coupled receptor mediates fibroblast proliferation, myofibroblast differentiation, and collagen deposition upon lysophosphatidic acid binding [3] [6]. Despite understanding this pathway's significance, clinical translation of lysophosphatidic acid receptor 1 antagonists has faced challenges including target selectivity limitations, suboptimal pharmacokinetic profiles, and narrow therapeutic windows in early developmental candidates. The molecular complexity of lysophosphatidic acid receptor 1 signaling—spanning Gα~i~, Gα~12/13~, and Gα~q~ coupling—further complicates therapeutic targeting [3] [6]. Compound 4UN9AOU6G8 (BMS-986278) emerges within this context as a clinical-stage small molecule antagonist designed to address these pharmacological challenges through refined molecular targeting.

Theoretical Framework and Conceptual Foundations

The scientific foundation for 4UN9AOU6G8 originates from structural biology insights into lysophosphatidic acid receptor 1's functional domains. Crystallographic analyses reveal critical interactions within the receptor's orthosteric pocket, particularly transmembrane helices 3, 5, 6, and 7, which coordinate lysophosphatidic acid's phosphate head group and hydrophobic tail [3]. Post-translational modifications, including N-linked glycosylation at asparagine residues 27 and 35, further modulate receptor expression and membrane localization [3]. 4UN9AOU6G8 belongs to the chemical class of trisubstituted cyclohexane carboxylic acid derivatives, designed to competitively disrupt lysophosphatidic acid binding through strategic occupation of this pocket. Its molecular architecture incorporates hydrogen bond acceptors that mimic phosphate group interactions, complemented by hydrophobic substituents that extend into the lipid-binding region—a design strategy informed by computational modeling of receptor-ligand dynamics [6]. This targeted approach theoretically enables high-affinity inhibition while minimizing off-target activity against structurally related receptors.

Hypothesis Formulation and Research Objectives

The primary hypothesis guiding 4UN9AOU6G8 development posits that selective antagonism of lysophosphatidic acid receptor 1 signaling will interrupt key fibrogenic pathways without broad-spectrum receptor inhibition that compromises physiological homeostasis. Research objectives structured to test this hypothesis include: (1) quantitative assessment of binding affinity and functional antagonism against lysophosphatidic acid receptor 1 using radioligand displacement and calcium mobilization assays; (2) evaluation of pharmacokinetic properties, particularly oral bioavailability and tissue distribution relevant to pulmonary fibrosis; (3) determination of structure-activity relationships within the chemical series to optimize ligand efficiency; and (4) validation of anti-fibrotic efficacy in disease-relevant models measuring collagen deposition and histopathological improvement. These objectives collectively address the translational gap between pathway knowledge and therapeutic application through mechanism-focused pharmacology.

Properties

CAS Number

2170126-74-4

Product Name

4UN9Aou6G8

IUPAC Name

(1S,3S)-3-[2-methyl-6-[1-methyl-5-[[methyl(propyl)carbamoyl]oxymethyl]triazol-4-yl]pyridin-3-yl]oxycyclohexane-1-carboxylic acid

Molecular Formula

C22H31N5O5

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C22H31N5O5/c1-5-11-26(3)22(30)31-13-18-20(24-25-27(18)4)17-9-10-19(14(2)23-17)32-16-8-6-7-15(12-16)21(28)29/h9-10,15-16H,5-8,11-13H2,1-4H3,(H,28,29)/t15-,16-/m0/s1

InChI Key

UEUNDURNLYLSNB-HOTGVXAUSA-N

Canonical SMILES

CCCN(C)C(=O)OCC1=C(N=NN1C)C2=NC(=C(C=C2)OC3CCCC(C3)C(=O)O)C

Isomeric SMILES

CCCN(C)C(=O)OCC1=C(N=NN1C)C2=NC(=C(C=C2)O[C@H]3CCC[C@@H](C3)C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.